ethyl 5-cyano-1H-pyrazole-4-carboxylate

Regioselective synthesis N-alkylation pyrazole building block

Researchers requiring a universal N1-alkylation starting material often encounter pre-functionalized analogs that block diversification. CAS 119741-57-0 is the unsubstituted NH-pyrazole designated in Lilly patents (US4820845) as the preferred substrate for cost-advantaged alkylation. • Direct N1-alkylation with isobutylene yields 1-tert-butyl intermediate in essentially pure form • Validated precursor to EL-177 herbicide and 1-aryl-5-carboxamide hybridizing agents • MW 165.15, LogP ~0.7; ideal fragment for lead optimization

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
CAS No. 119741-57-0
Cat. No. B178134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-cyano-1H-pyrazole-4-carboxylate
CAS119741-57-0
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NN=C1)C#N
InChIInChI=1S/C7H7N3O2/c1-2-12-7(11)5-4-9-10-6(5)3-8/h4H,2H2,1H3,(H,9,10)
InChIKeyYIFOMNFBIJFEFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Cyano-1H-Pyrazole-4-Carboxylate: Procurement Overview


Ethyl 5-cyano-1H-pyrazole-4-carboxylate (CAS 119741-57-0; molecular formula C₇H₇N₃O₂; MW 165.15) is an unsubstituted NH-pyrazole bearing a 5-cyano group and a 4-ethoxycarbonyl ester. It exists as a tautomeric 3(5)-cyano mixture in solution, a property extensively characterized by ¹³C NMR spectroscopy [1]. The compound is explicitly designated as the most preferred 3(5)-cyano-1H-pyrazole-4-carboxylic acid ester in Eli Lilly patents (US4820845; EP0286279) for regioselective N1-alkylation chemistry, where it serves as the universal starting material for synthesizing 1-substituted-5-cyano-1H-pyrazole-4-carboxylate derivatives [2]. Commercially, it is stocked at ≥95% purity by multiple building-block suppliers including Enamine (via Sigma-Aldrich), ChemBridge, AKSci, and Fluorochem .

Why Ethyl 5-Cyano-1H-Pyrazole-4-Carboxylate Is Irreplaceable


The core differentiation of CAS 119741-57-0 resides in its unsubstituted NH-pyrazole ring, which is the sine qua non for the regioselective N1-alkylation process protected by Eli Lilly patents [1]. N1-pre-functionalized analogs such as ethyl 1-tert-butyl-5-cyano-1H-pyrazole-4-carboxylate (CAS 98477-12-4) or ethyl 1-(4-chlorophenyl)-5-cyano-1H-pyrazole-4-carboxylate (CAS 98476-27-8) are downstream products—not interchangeable starting materials—because their N1 position is already occupied, precluding further diversification [2]. The 5-amino analog ethyl 5-amino-1H-pyrazole-4-carboxylate (CAS 1260243-04-6) lacks the cyano group required for the subsequent carboxamide conversion that yields herbicidal and chemical hybridizing agents [3]. Attempts to prepare the 5-cyano derivative via direct cyanide displacement on the corresponding 5-chloro ester were unsuccessful, confirming that the pre-installed cyano group in CAS 119741-57-0 is synthetically non-trivial to replicate [4].

Ethyl 5-Cyano-1H-Pyrazole-4-Carboxylate: Comparative Evidence


Regioselective N1-Alkylation vs. N1/N2 Mixtures

In the patented Eli Lilly process (US4820845; EP0286279), ethyl 5-cyano-1H-pyrazole-4-carboxylate undergoes alkylation with isobutylene in the presence of p-toluenesulfonic acid to produce the 1-tert-butyl derivative with predominant N1 selectivity, yielding 'essentially pure' 1-alkyl-5-cyano product, whereas conventional pyrazole alkylation methods produce intractable mixtures of N1 and N2 regioisomers that are 'often difficult to separate' [1]. The patent explicitly states that 'the most preferred compound of the present invention is 3(5)-cyano-1H-pyrazole-4-carboxylic acid ethyl ester' [2]. In contrast, N1-pre-substituted analogs (CAS 98477-12-4, 98476-27-8, 98475-71-9) cannot undergo this diversification reaction at all because their N1 position is already blocked [3].

Regioselective synthesis N-alkylation pyrazole building block tertiary carbocation chemistry

Fragment-Friendly Molecular Weight Advantage

Ethyl 5-cyano-1H-pyrazole-4-carboxylate has a molecular weight of 165.15 Da (monoisotopic mass: 165.0538) , which is substantially lower than its most common N1-substituted derivatives: ethyl 1-tert-butyl-5-cyano-1H-pyrazole-4-carboxylate (CAS 98477-12-4, MW 221.26), ethyl 1-(4-chlorophenyl)-5-cyano-1H-pyrazole-4-carboxylate (CAS 98476-27-8, MW 275.69), and ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate (CAS 98475-71-9, MW 320.14) . This 56–155 Da MW deficit positions CAS 119741-57-0 within fragment-like chemical space (MW < 300), making it more suitable for fragment-based screening libraries where low MW starting points are preferred for subsequent efficient growth into lead-like molecules .

Fragment-based drug discovery lead optimization molecular weight building block efficiency

EL-177 Synthesis: Success vs. Failed 5-Chloro Route

The compound served as the direct starting material for the regiocontrolled synthesis of 5-cyano-1-(1,1-dimethylethyl)-N-methyl-1H-pyrazole-4-carboxamide (EL-177), a preemergent corn and postemergent cereal herbicide investigated by Eli Lilly [1]. The synthesis proceeded via reaction of CAS 119741-57-0 with isobutylene, p-toluenesulfonic acid, and methylamine [2]. Critically, an attempted alternative route—direct cyanide displacement on the corresponding 5-chloro derivative (ethyl 5-chloro-1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate)—was unsuccessful, demonstrating that the pre-installed cyano group in CAS 119741-57-0 provides a synthetic pathway that cannot be replicated by post-functionalization of halogenated analogs [3]. In a comparative herbicidal activity study, EL-177 and its N1-alkyl congeners showed differential preemergent and postemergent activity profiles that were directly dependent on the N1 substituent introduced via this key intermediate [4].

Herbicide intermediate EL-177 regiocontrolled synthesis carboxamide conversion

¹³C NMR Tautomer Differentiation for Quality Control

A systematic ¹³C NMR study of 13 pairs of 3- and 5-cyano-substituted 1-alkyl-1H-pyrazole-4-carboxylic acid esters demonstrated that all ring carbon and cyano carbon chemical shifts fall within very narrow, predictable ranges specific to each regioisomer, 'precluding any confusion of assignment within the group of compounds studied' [1]. For the ethyl ester series, the 5-cyano regioisomer (CAS 119741-57-0) exhibits distinct chemical shifts for C-3 (δ ~132–134 ppm), C-4 (δ ~110–112 ppm), C-5 (δ ~117–119 ppm), and the cyano carbon (δ ~110–112 ppm) relative to the 3-cyano tautomer. An X-ray crystallographic analysis of one sample confirmed the solution-state NMR assignments [1]. This body of reference data provides a definitive analytical fingerprint for identity verification, which is not available for the less-studied 5-amino analog (CAS 1260243-04-6) in an equivalent comparative framework [2].

NMR characterization tautomerism regioisomer differentiation quality control

Chemical Hybridizing Agents: Cyano vs. Amino Scaffold

Ethyl 5-cyano-1H-pyrazole-4-carboxylate is the established gateway intermediate for synthesizing 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters, which upon hydrolysis yield 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids—chemical hybridizing agents (CHAs) in wheat and barley [1]. These compounds act as male sterilants (gametocides) enabling hybrid seed production. Beck et al. (1988) specifically used CAS 119741-57-0 as the cyano-ester building block to construct a series of 1-aryl-5-cyano-pyrazole-4-carboxylates and demonstrated their conversion to bioactive carboxamides [2]. In contrast, the 5-amino analog ethyl 5-amino-1H-pyrazole-4-carboxylate (CAS 1260243-04-6)—while structurally related and used as an allopurinol impurity standard—lacks the cyano group required for the carboxamide conversion pathway and has no documented role in CHA synthesis [3]. The cyano group is not a passive substituent but the essential functional handle for accessing the carboxamide pharmacophore [4].

Chemical hybridizing agent wheat barley gametocide agrochemical intermediate

Multi-Supplier Availability vs. Single-Source Analogs

Ethyl 5-cyano-1H-pyrazole-4-carboxylate (CAS 119741-57-0) is stocked at ≥95% purity by at least five independent commercial suppliers: Enamine (via Sigma-Aldrich, Catalog EN300-120662), ChemBridge (Catalog 4043471), AKSci (Catalog 6160BB), Fluorochem (Catalog F334401), and Capot Chemical . The compound is supplied as a solid, achiral free form with a LogP of 0.84 (Hit2Lead) to 0.62 (ACD/Labs) . By contrast, N1-aryl analogs such as CAS 98476-27-8 and CAS 98475-71-9 are typically available from fewer suppliers and are more expensive per gram due to the additional synthetic steps required for their preparation [1]. The multi-supplier availability of CAS 119741-57-0 reduces single-source supply risk and provides competitive pricing for procurement at scale.

Commercial availability purity specification supply chain building block procurement

Ethyl 5-Cyano-1H-Pyrazole-4-Carboxylate: Application Scenarios


Agrochemical Discovery: EL-177 Herbicide Synthesis

CAS 119741-57-0 is the validated starting material for the regioselective synthesis of 1-tert-alkyl-5-cyano-1H-pyrazole-4-carboxamides, including EL-177 (5-cyano-1-(1,1-dimethylethyl)-N-methyl-1H-pyrazole-4-carboxamide), a preemergent corn and postemergent cereal herbicide investigated by Eli Lilly [1]. The regioselective t-butylation process using isobutylene and p-toluenesulfonic acid produces the key 1-tert-butyl intermediate in essentially pure form, which is then converted to the carboxamide with methylamine [2]. The documented failure of the alternative 5-chloro displacement route confirms that the pre-installed cyano group in CAS 119741-57-0 is indispensable for this synthetic pathway [3]. Procurement of this compound enables systematic SAR exploration of the N1-alkyl substituent, which directly modulates herbicidal activity spectrum as demonstrated in comparative field trials [1].

Chemical Hybridizing Agents for Wheat and Barley

The compound is the established gateway building block for synthesizing 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters, which are subsequently hydrolyzed to 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids—chemical hybridizing agents (male sterilants) that enable commercial hybrid wheat and barley seed production [1]. The cyano group is the essential functional handle for accessing the carboxamide pharmacophore; the 5-amino analog (CAS 1260243-04-6) cannot participate in this conversion pathway [2]. Beck et al. (1988) demonstrated the full synthetic sequence from CAS 119741-57-0 to bioactive carboxamides, and the associated patents (US4631343; US4620865) protect the intermediate compositions [3].

Fragment-Based Kinase Library Design

With a molecular weight of 165.15 Da and LogP of 0.62–0.84, CAS 119741-57-0 occupies fragment-like chemical space and provides substantial headroom for growth into lead-like molecules [1]. The 5-cyano-1H-pyrazole-4-carboxylate scaffold is embedded in numerous kinase inhibitor chemotypes, including JAK inhibitors developed by Almirall and Incyte, where the cyanoethylpyrazole motif serves as a key pharmacophoric element [2]. The unsubstituted NH position allows medicinal chemists to introduce diverse N1 substituents (alkyl, aryl, heteroaryl) in a single diversification step, whereas pre-functionalized N1-substituted analogs lock the scaffold into a single substitution pattern and preclude library-based SAR exploration [3]. The ¹³C NMR reference data published by Babbitt et al. (1990) provide definitive analytical benchmarks for confirming regioisomeric identity of synthesized library members [4].

Scalable Regioselective Alkylation Process

The Eli Lilly process patents (US4820845; EP0286279) explicitly teach that the use of CAS 119741-57-0 as the starting material for regioselective N1-alkylation is economically superior to the multi-step alkylhydrazine route disclosed in the prior art (US4589905), which 'requires expensive starting materials' and 'numerous steps' resulting in 'expensive carboxamide final products' [1]. The patented process uses direct alkylation of the 3(5)-cyano-1H-pyrazole-4-carboxylic acid ethyl ester with inexpensive alkenes such as isobutylene in acetonitrile solvent with a strong acid catalyst, delivering the 1-tert-alkyl product in essentially pure form without chromatographic separation [2]. For process R&D groups scaling up pyrazole-based agrochemical or pharmaceutical intermediates, procurement of CAS 119741-57-0 enables access to this cost-advantaged synthetic route.

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